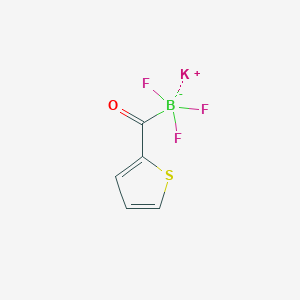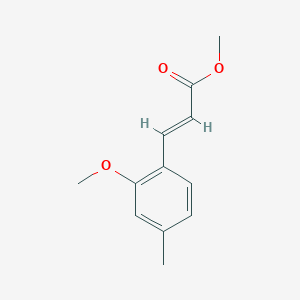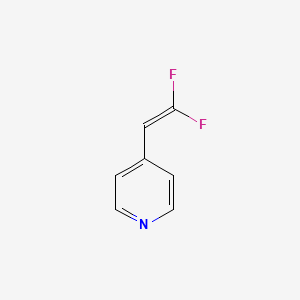
4-(2,2-Difluorovinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Difluorovinyl)pyridine is a fluorinated organic compound with the molecular formula C7H5F2N. This compound features a pyridine ring substituted with a 2,2-difluorovinyl group at the 4-position. The presence of fluorine atoms imparts unique chemical and physical properties, making it a valuable building block in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluorovinyl)pyridine typically involves the introduction of the difluorovinyl group onto the pyridine ring. One common method is the palladium-catalyzed cross-coupling reaction between 4-bromopyridine and a difluorovinylating reagent. The reaction is carried out under mild conditions, often using a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,2-Difluorovinyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The difluorovinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids, resulting in the formation of aryl-substituted pyridines.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions, leading to the formation of different pyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, used to deprotonate the reactants and promote the reaction.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the pyridine ring.
Major Products Formed:
Aryl-Substituted Pyridines: Formed through cross-coupling reactions.
Substituted Pyridine Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-(2,2-Difluorovinyl)pyridine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(2,2-Difluorovinyl)pyridine involves its interaction with specific molecular targets and pathways. The difluorovinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
2-(2,4-Difluorophenyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
Fluorinated Quinolines: Compounds with a quinoline ring system substituted with fluorine atoms, exhibiting unique biological activities.
Pyrido[1,2-a]indoles: Heterocyclic compounds with a pyridine ring fused to an indole ring, known for their diverse biological activities.
Uniqueness of 4-(2,2-Difluorovinyl)pyridine: The presence of the difluorovinyl group at the 4-position of the pyridine ring imparts unique reactivity and stability to this compound. This makes it a valuable compound for various synthetic applications and research studies .
Propriétés
Formule moléculaire |
C7H5F2N |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
4-(2,2-difluoroethenyl)pyridine |
InChI |
InChI=1S/C7H5F2N/c8-7(9)5-6-1-3-10-4-2-6/h1-5H |
Clé InChI |
XPVQGGGYEWIANA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Aminophenyl)-N,7-dimethyl-2-propyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12837490.png)
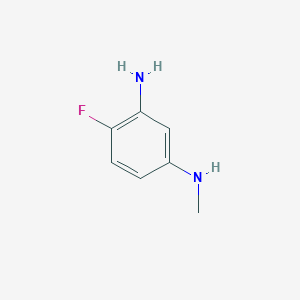
![(3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12837503.png)
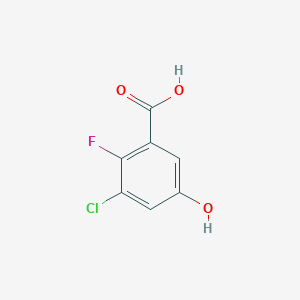
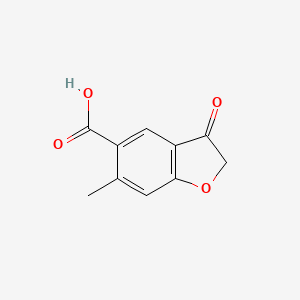
![(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12837523.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)
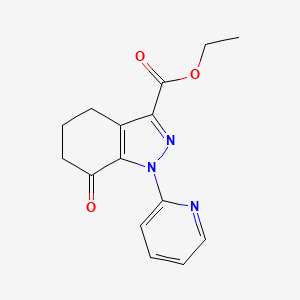
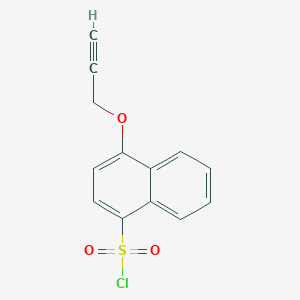
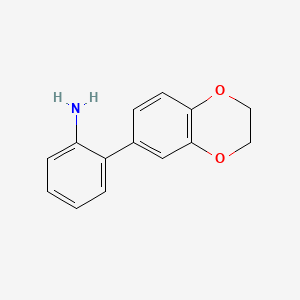
![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)
